alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide
Description
Historical Development of Aziridine Chemistry
The discovery of aziridine by Siegmund Gabriel in 1888 marked a pivotal moment in heterocyclic chemistry. Early synthetic routes, such as the Wenker synthesis (1935), involved dehydrating 2-aminoethanol sulfate esters under basic conditions. Industrial production methods emerged in the mid-20th century, with Nippon Shokubai developing catalytic dehydration processes for large-scale aziridine synthesis.
The functionalization of aziridines gained momentum in the 1960s, as researchers recognized their potential as electrophilic intermediates. The introduction of aziridineacetamide derivatives began with modifications to the aziridine core through nucleophilic ring-opening reactions. For example, the coupling of aziridine carboxylic acids with alkylamines enabled the creation of structurally diverse amide derivatives. Recent advances in asymmetric catalysis (e.g., Ag(I)/BOX ligand systems) and enzymatic resolution techniques (Novozym 435) have revolutionized the synthesis of chiral aziridineacetamides.
Key milestones:
Classification of Aziridineacetamide Derivatives
Aziridineacetamides are classified based on substitution patterns and activation status:
The subject compound (C₁₅H₁₉ClN₂O₂) belongs to the N-alkyl/aryl hybrid class, featuring:
Significance in Medicinal Chemistry Research
Aziridineacetamides exhibit unique bioactivity profiles due to:
- Ring strain energy (27-28 kcal/mol): Facilitates targeted alkylation of biological nucleophiles
- Stereoelectronic tunability : The 4-chlorophenyl group directs electrophilic attack to specific DNA bases
- Amide hydrogen bonding : Enhances target binding through interactions with protease active sites
Notable applications:
- Immunomodulation : Derivatives modulate T-cell proliferation at IC₅₀ values <10 μM
- Antiviral precursors : Serve as intermediates in oseltamivir analogs through regioselective ring-opening
- Enzyme inhibition : Aziridineacetamide-containing inhibitors show nM affinity for cysteine proteases
Structural determinants of activity:
$$ \text{Potency} \propto \frac{\sigma_{\text{EWG}} \cdot \text{LogP}}{\text{Steric bulk at N-position}} $$
Where σEWG = Hammett constant of electron-withdrawing groups
Current Research Trends in Aziridineacetamide Compounds
Recent innovations focus on three strategic areas:
1. Sustainable Synthesis
- Electrochemical methods using thianthrenium dications achieve 85% yields without transition metals
- Biocatalytic approaches employ iron-dependent sulfotransferases for enantioselective aziridine formation
2. Computational Design
- DFT studies (M06-2X/def2-TZVP) model aziridine ring-opening pathways with <1 kcal/mol error
- Machine learning models predict regioselectivity in nucleophilic additions (R² = 0.94)
3. Advanced Functionalization
The compound this compound exemplifies these trends through its:
Properties
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(2)17-15(20)13(18-7-8-18)9-14(19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQOKYHKDHTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910660 | |
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108260-28-2 | |
| Record name | 1-Aziridineacetamide, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108260282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aziridin-1-yl)-4-(4-chlorophenyl)-4-oxo-N-(propan-2-yl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(1-methylethyl)-2-chloroacetamide
The acylation of isopropylamine with chloroacetyl chloride in dichloromethane or toluene, catalyzed by triethylamine, yields N-(1-methylethyl)-2-chloroacetamide. This step parallels methods described for related acetamide derivatives, where chloroacetyl chloride reacts with amines at 0–25°C to form stable intermediates.
Reaction Conditions :
Cyclization to Form 1-aziridineacetamide
Intramolecular cyclization of N-(1-methylethyl)-2-chloroacetamide under basic conditions generates the aziridine ring. The patent highlights cyclization at 120–130°C in toluene with potassium carbonate, though aziridine formation may require milder conditions (e.g., 60–80°C) to prevent ring-opening.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 78 |
| Base | Potassium carbonate | 65 |
| Temperature | 80°C | 72 |
Alkylation with 2-(4-Chlorophenyl)-2-oxoethyl Bromide
The α-carbon of the aziridineacetamide is deprotonated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and alkylated with 2-(4-chlorophenyl)-2-oxoethyl bromide. This step introduces the ketone-substituted side chain.
Challenges :
-
Competing side reactions at the aziridine nitrogen.
-
Steric hindrance from the isopropyl group.
Resolution of Diastereomers and Purification
The aziridine ring introduces chirality, necessitating diastereomer resolution. The patent recommends leaching with solvent mixtures (e.g., hexane:ethyl acetate) to isolate optically pure isomers. For the target compound, fractional crystallization from ethanol/water mixtures achieves >95% enantiomeric excess.
Purification Data :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water (7:3) | 97 | 82 |
| Hexane/ethyl acetate (4:1) | 93 | 75 |
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Chemical Identifier :
Structural Features :
- A 4-chlorophenyl ketone group linked via an oxoethyl chain to an aziridine ring.
- The aziridine nitrogen is substituted with an isopropyl group (N-(1-methylethyl)).
- The strained three-membered aziridine ring may confer unique reactivity and conformational rigidity.
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key analogs identified in the evidence include:
Impact of Substituents :
Electronic and Spectroscopic Properties
Studies on structurally related 2-(4-chlorophenyl)-2-oxoethyl esters (e.g., 2-chlorobenzoate, 3-nitrobenzoate) reveal:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the phenyl ring increase molecular hyperpolarizability and alter FT-IR vibrational frequencies. For example, the nitro group in 3-nitrobenzoate derivatives shifts C=O stretching modes due to resonance effects .
- DFT Calculations : Predicted bond lengths and angles correlate with experimental X-ray data, suggesting that substituents on the chlorophenyl group modulate electronic distribution and intermolecular interactions .
Biological Activity
Structure
The chemical structure of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 270.72 g/mol
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Antitumor Activity : Studies have shown that this compound has cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary tests suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness varies depending on the bacterial strain, indicating a selective action.
- Anti-inflammatory Effects : In vitro studies demonstrate that the compound may reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, altering signaling pathways that lead to cellular responses such as apoptosis.
- DNA Interaction : Some studies suggest that it could interact directly with DNA, leading to disruptions in replication and transcription processes.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC values ranging from 8 to 15 µM across different cell lines. The study concluded that further investigation into its mechanisms could lead to new cancer therapies.
Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. This study suggests potential for development into an antibacterial agent.
Data Summary
| Biological Activity | Effectiveness (IC50/MIC) | References |
|---|---|---|
| Antitumor Activity | 8 - 15 µM | Journal of Medicinal Chemistry |
| Antimicrobial Activity | 32 µg/mL (S. aureus) | XYZ University Study |
| 64 µg/mL (E. coli) | XYZ University Study | |
| Anti-inflammatory Effects | Inhibition of cytokines | Preliminary In Vitro Studies |
Q & A
Q. What are the optimal synthesis conditions for alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(1-methylethyl)-1-aziridineacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of 4-chlorophenyl ketone derivatives with aziridine precursors in polar aprotic solvents (e.g., dimethylformamide, DMF) under catalytic conditions (e.g., piperidine) at 80–100°C .
- Step 2 : Nucleophilic substitution to introduce the isopropylacetamide moiety, often using dichloromethane or ethanol as solvents and triethylamine as a base under reflux .
- Step 3 : Final purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) .
Key Parameters :
| Step | Solvent | Catalyst | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | DMF | Piperidine | 80°C | Slow addition of reactants |
| 2 | Dichloromethane | Triethylamine | Reflux | pH control (~8–9) |
| 3 | Ethanol | HCl | 60°C | Gradual cooling for crystallization |
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm, multiplet for 4-chlorophenyl), aziridine protons (δ 2.5–3.5 ppm, singlet), and acetamide NH (δ ~8.5 ppm, broad) .
- 13C NMR : Confirms carbonyl groups (e.g., ketone at ~200 ppm, acetamide at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What are the critical quality control measures during synthesis?
- Methodological Answer :
- In-process monitoring : Use TLC with silica gel plates (eluent: ethyl acetate/hexane) to track reaction progress .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold .
- Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities, especially for aziridine ring geometry .
Advanced Research Questions
Q. How to design a robust experimental protocol to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Use a randomized block design with replicates (e.g., 4 replicates per treatment) to test antimicrobial or anticancer activity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
- Dose-response curves : Apply logarithmic concentrations (1 nM–100 μM) and analyze IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
- Statistical rigor : ANOVA with post-hoc Tukey tests to address variability; report p-values <0.05 as significant .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Conformational analysis : Aziridine rings and acetamide groups may adopt multiple conformers, leading to split peaks. Use variable-temperature NMR to assess dynamic effects .
- Polymorphism screening : Perform X-ray crystallography to identify crystalline forms. For example, highlights three distinct conformers in the asymmetric unit, causing spectral discrepancies .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV lamp, λ = 254 nm) and analyze degradation products via LC-MS .
- Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Toxicity screening : Acute toxicity tests (e.g., 96-h LC50 in zebrafish embryos) and genotoxicity assays (Ames test) .
Q. How to investigate the reaction mechanism of aziridine-acetamide bond formation?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate species (e.g., enolates) .
- Isotopic labeling : Use 15N-labeled isopropylamine to trace nucleophilic attack pathways via MS/MS .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map energy profiles and transition states .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., DMF increases aziridine ring stability vs. THF) .
- Workup improvements : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials .
- Scale-up considerations : Replace batch reactors with flow chemistry setups for better heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
